molecular formula C15H18F3NO3S B2483379 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2319847-21-5

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2483379
CAS RN: 2319847-21-5
M. Wt: 349.37
InChI Key: HVEIVBDONFCXQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide involves strategic reactions that ensure the formation of desired bonds and functional groups. A notable method involves a novel and efficient synthesis approach for derivatives that share similar structural motifs, utilizing aromatic diamine, Meldrum's acid, and an isocyanide in chloroform at ambient temperature, yielding high results without any catalyst or activation (Shaabani et al., 2009). This method exemplifies the innovative approaches in synthesizing complex benzamide derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is often determined through spectral characterization and X-ray crystal structure studies. These studies provide detailed insights into the atomic arrangement and confirm the twisted conformation between various rings in the molecule, contributing to its reactivity and interactions (Kumara et al., 2018). Understanding the molecular structure is crucial for predicting the behavior of compounds in different chemical reactions and environments.

Chemical Reactions and Properties

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide participates in various chemical reactions due to its functional groups. For example, benzamide derivatives have been synthesized through direct acylation reactions, showcasing specific reactivity patterns depending on the substituents present in the molecule (Younes et al., 2020). These reactions underline the molecule's capability to undergo transformations leading to new compounds with potential biological activities.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be intricately linked to their molecular structure. X-ray diffraction analysis and DFT calculations are often employed to explore these aspects, providing a comprehensive understanding of how molecular conformation influences physical properties (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and overall structure. Studies involving the synthesis and reactivity of N-aryl derivatives highlight the importance of the molecule's specific groups in determining its chemical behavior (Gein et al., 2017). Understanding these properties is crucial for predicting the molecule's behavior in various chemical environments and potential applications.

Scientific Research Applications

Novel Compounds and Their Antipathogenic Activity

Research has unveiled a variety of acylthioureas with potential antipathogenic properties, demonstrating significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a promising avenue for the development of novel antimicrobial agents with enhanced antibiofilm capabilities, highlighting the importance of specific halogenated substituents on the thiourea moiety for anti-pathogenic activity (Limban, Marutescu, & Chifiriuc, 2011).

Stearoyl-CoA Desaturase-1 (SCD-1) Inhibitors

Continued investigation into the structure-activity relationship of benzamides has led to the identification of compounds with potent inhibitory effects on Stearoyl-CoA Desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. These compounds have demonstrated efficacy in reducing plasma desaturation indexes in murine models, indicating potential therapeutic applications for metabolic disorders (Uto et al., 2009).

Single Molecule Magnets

In the realm of materials science, tetranuclear [Cu-Ln]2 complexes have been synthesized, showcasing the role of ferromagnetic interactions and demonstrating properties of single molecule magnets (SMMs). Such materials have potential applications in quantum computing and memory devices, underscoring the versatility of benzamide derivatives in advancing materials science (Costes, Shova, & Wernsdorfer, 2008).

Controlled Radical Polymerization

Benzamide derivatives have also played a crucial role in the controlled radical polymerization of acrylamides, leading to polymers with specific molecular weights, low polydispersity, and enhanced isotacticity. This research opens new pathways for the synthesis of high-performance materials with applications in biomedicine, nanotechnology, and materials engineering (Mori, Sutoh, & Endo, 2005).

Detection of Reactive Oxygen Species

In the field of biological research, novel fluorescence probes based on benzamide derivatives have been developed to detect and differentiate highly reactive oxygen species (hROS) and other reactive intermediates. Such tools are invaluable for understanding oxidative stress and its implications in diseases and cellular functions (Setsukinai et al., 2003).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c16-15(17,18)12-3-1-2-11(8-12)13(21)19-9-14(22-6-5-20)4-7-23-10-14/h1-3,8,20H,4-7,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEIVBDONFCXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(trifluoromethyl)benzamide

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